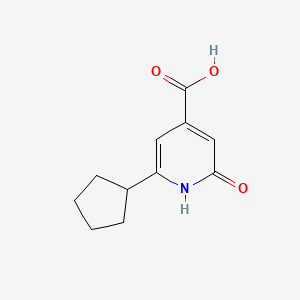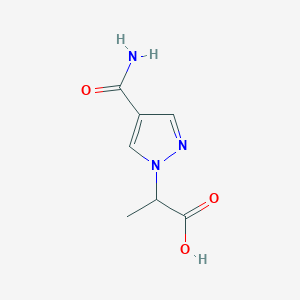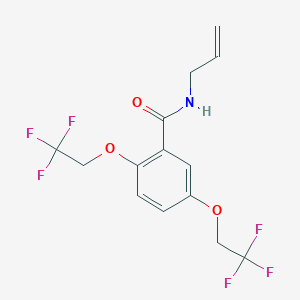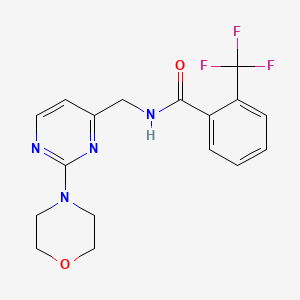
(4-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the use of reagents such as ammonia and hydrogen in a solvent like methanol . The reaction conditions typically involve cooling the solution to a low temperature (e.g., 0°C) before adding the reagents .Molecular Structure Analysis
The molecular structure of “(4-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine” is represented by the molecular formula C12H17ClFNO. The InChI code for a similar compound is 1S/C11H13FO2/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11/h1-4,13H,5-8H2 .Physical And Chemical Properties Analysis
The molecular weight of “(4-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine” is 245.72 g/mol. The physical form of similar compounds is typically solid .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediate
The compound (4-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine can serve as an intermediate in organic synthesis. Its structure, which includes both an aromatic ring and a tetrahydropyran ring, makes it a versatile precursor for constructing complex organic molecules. It can be used to build amide bonds due to the nucleophilic nature of the amine group, linking the molecular scaffold to biologically active structures .
Medicinal Chemistry
In medicinal chemistry, this compound could be utilized as a building block for pharmaceuticals. The presence of a fluorine atom on the phenyl ring can significantly influence the biological activity of the resulting molecules due to fluorine’s electronegativity and small size .
Simulation Visualizations
The compound’s structure may be used in computational chemistry programs like Amber or GROMACS for simulation visualizations. These simulations can help in understanding the molecular dynamics and interactions of the compound when designing drugs or studying its properties .
Anticancer Research
Related compounds, such as 2,6-Bis(4-fluorophenyl)-tetrahydropyran-4-one, have been studied for their anticancer activities. While not directly mentioned for (4-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine, it’s possible that this compound could also be investigated for similar biological activities .
Fine Chemicals and Fuel
Compounds with a tetrahydropyran ring are often used in fine chemicals and as high-quality fuels. They serve as important raw materials in fields like plastics and are also key ingredients in pesticides and medicines .
Organic Synthesis Transformations
The ketone group in related compounds such as 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to produce various substituted alkenes. Similarly, (4-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine might undergo transformations that leverage its amine group for synthesizing cell biology assay reagents .
Eigenschaften
IUPAC Name |
(4-fluorophenyl)-(oxan-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-4,10,12H,5-8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPBABRLRUVRGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-methylpentan-2-yl)acetamide](/img/structure/B2965559.png)

![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2965561.png)
![7-(1-pyrrolidinylsulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2965562.png)



![5-[[3-(Oxiran-2-ylmethoxy)phenyl]methyl]oxolan-2-one](/img/structure/B2965570.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2965572.png)
![2-[1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenethylacetamide](/img/no-structure.png)


![3-(2-fluorobenzyl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2965576.png)
![6-[(4-Bromophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2965582.png)